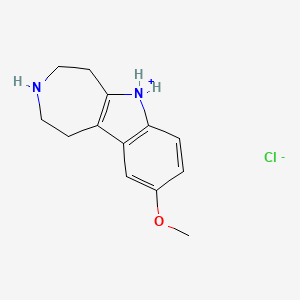
1,2,3,4,5,6-Hexahydro-9-methoxy-azepino(4,5-b)indole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6-Hexahydro-9-methoxy-azepino(4,5-b)indole hydrochloride is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexahydro-9-methoxy-azepino(4,5-b)indole hydrochloride typically involves the Fischer indole cyclization reaction. This reaction is carried out in the presence of glacial acetic acid and concentrated hydrochloric acid, leading to the formation of the indole ring system . The reaction conditions are crucial for achieving high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexahydro-9-methoxy-azepino(4,5-b)indole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3,4,5,6-Hexahydro-9-methoxy-azepino(4,5-b)indole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexahydro-9-methoxy-azepino(4,5-b)indole hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino(4,5-b)indole: Similar in structure but with a methyl group at the 3-position.
Tabernanthalog fumarate: An analog with similar structural features but different functional groups.
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido(3,4-β)indole: Another indole derivative with a different ring system.
Uniqueness
1,2,3,4,5,6-Hexahydro-9-methoxy-azepino(4,5-b)indole hydrochloride is unique due to its specific substitution pattern and the presence of the azepino ring fused to the indole system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
15918-69-1 |
|---|---|
Molecular Formula |
C13H17ClN2O |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
9-methoxy-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-6-ium;chloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-16-9-2-3-12-11(8-9)10-4-6-14-7-5-13(10)15-12;/h2-3,8,14-15H,4-7H2,1H3;1H |
InChI Key |
WDQOOVYERRHQNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)[NH2+]C3=C2CCNCC3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















